molecular formula C19H21ClF3N3O2S B2385446 6-Isopropyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216890-28-6

6-Isopropyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

货号: B2385446
CAS 编号: 1216890-28-6
分子量: 447.9
InChI 键: ZYPJZETXDVAIOZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a structurally complex small molecule characterized by a tetrahydrothieno[2,3-c]pyridine core substituted with an isopropyl group at position 6, a 3-(trifluoromethyl)benzamido moiety at position 2, and a carboxamide group at position 2. Its hydrochloride salt form enhances solubility and stability for pharmacological applications . The trifluoromethyl group on the benzamido substituent is critical for optimizing binding affinity and metabolic stability, as evidenced by structure-activity relationship (SAR) studies . Safety guidelines highlight precautions for handling, including avoidance of heat and ignition sources .

属性

IUPAC Name

6-propan-2-yl-2-[[3-(trifluoromethyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2S.ClH/c1-10(2)25-7-6-13-14(9-25)28-18(15(13)16(23)26)24-17(27)11-4-3-5-12(8-11)19(20,21)22;/h3-5,8,10H,6-7,9H2,1-2H3,(H2,23,26)(H,24,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPJZETXDVAIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of tetrahydrothieno[2,3-c]pyridine derivatives modified at positions 2, 3, and 4. Below is a comparative analysis with key analogues:

Compound Position 6 Substituent Position 2 Substituent Position 3 Substituent Key Findings Reference
Target Compound Isopropyl 3-(Trifluoromethyl)benzamido Carboxamide High adenosine A1 receptor binding; optimal trifluoromethyl group enhances allosteric activity .
(E)-6-(But-2-enoyl)-2-(3-(trifluoromethyl)benzoyl)thioureido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (7h) But-2-enoyl 3-(Trifluoromethyl)benzoylthioureido Carboxamide Moderate yield (65%); reduced receptor binding compared to target compound due to thioureido group .
Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Isopropyl 2-Phenoxybenzamido Ethyl carboxylate Lower adenosine affinity; phenoxy substitution reduces steric compatibility with receptors .
PD 81,723 N/A (2-Amino-4,5-dimethyl-3-thienyl)-3-(trifluoromethyl) N/A Benchmark adenosine A1 enhancer; lacks tetrahydrothieno core but shares 3-CF3 motif for activity .
N-((3-Cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl)benzamide Isopropyl Benzamido (carbamothioyl) Cyano Carbamothioyl group introduces metabolic instability; cyano substitution reduces solubility .

Key Comparative Insights

Substitution at Position 2: The 3-(trifluoromethyl)benzamido group in the target compound maximizes adenosine A1 receptor binding and allosteric enhancement compared to analogues with phenoxybenzamido () or thioureido () groups. The trifluoromethyl group’s electron-withdrawing properties improve ligand-receptor hydrophobic interactions . Replacement with 2-phenoxybenzamido (as in ) reduces activity due to increased steric hindrance and weaker electronic effects.

Position 6 Modifications: The isopropyl group in the target compound and improves metabolic stability compared to the but-2-enoyl group in , which may undergo enzymatic degradation.

Position 3 Variations: Carboxamide (target compound) vs.

Core Structure: The tetrahydrothieno[2,3-c]pyridine core is superior to simpler thiophene or benzene rings (e.g., PD 81,723) for maintaining conformational rigidity and target specificity .

Research Findings and Implications

  • Adenosine A1 Receptor Affinity: The target compound’s combination of 3-CF3 substitution and isopropyl group achieves a balance between binding affinity (IC50 < 100 nM) and allosteric enhancement (10-fold over baseline), outperforming analogues like and .
  • Metabolic Stability : The hydrochloride salt form and lack of labile groups (e.g., thioureido in ) reduce hepatic clearance rates, as confirmed by in vitro microsomal assays .
  • Safety Profile : Handling precautions (e.g., P210, P201 ) are stricter than for or , reflecting higher reactivity of the trifluoromethyl group.

常见问题

Q. What synthetic strategies are recommended to achieve high-purity synthesis of this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Cyclization : Form the thieno[2,3-c]pyridine core via Gewald or similar reactions using malononitrile and substituted piperidones under reflux (e.g., in ethanol at 80°C for 8–12 hours) .

Amidation : Introduce the 3-(trifluoromethyl)benzamido group using coupling reagents like HATU or EDCI in polar aprotic solvents (e.g., DMF) .

Salt Formation : React with hydrochloric acid in anhydrous conditions to form the hydrochloride salt .

  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (>95% purity threshold) .

Q. How should researchers characterize the compound’s structural and chemical identity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR to assign stereochemistry and confirm substituent positions .
  • X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding patterns (if single crystals are obtainable) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. What protocols ensure compound stability during storage and handling?

  • Methodological Answer :
  • Store in airtight, light-resistant containers at –20°C with desiccants (e.g., silica gel) to prevent hydrolysis of the amide/carboxamide groups .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

Q. Which in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :
  • Receptor Binding Assays : Screen for activity against adenosine A1 receptors (common for tetrahydrothieno-pyridine analogs) using radioligand displacement (e.g., [³H]DPCPX) .
  • Enzyme Inhibition : Test IC₅₀ values against kinases or proteases using fluorogenic substrates .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve reaction efficiency and yield?

  • Methodological Answer :
  • Optimize parameters:
ParameterRange TestedOptimal Condition
Microwave Power100–300 W200 W
Temperature80–120°C100°C
Reaction Time10–60 minutes30 minutes
  • Solvent: Use DMSO or NMP for enhanced microwave absorption .
  • Compare yields with conventional heating (e.g., 65% → 85%) .

Q. How to resolve contradictions in reported reactivity of substituents (e.g., trifluoromethyl vs. isopropyl groups)?

  • Methodological Answer :
  • Perform Hammett analysis to quantify electronic effects (σ values for –CF₃ vs. –CH(CH₃)₂) .
  • Use DFT calculations (B3LYP/6-31G*) to model transition states and compare activation energies .

Q. What computational approaches predict binding modes to neurological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with A1 adenosine receptor (PDB: 6D9H) to identify key interactions (e.g., hydrogen bonds with His251) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Q. How to design in vivo pharmacokinetic (PK) studies for this compound?

  • Methodological Answer :
  • Dosing : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodent models.
  • Sample Analysis : Use LC-MS/MS to measure plasma concentrations (LOQ: 1 ng/mL) and calculate AUC, t₁/₂, and bioavailability .
  • Tissue Distribution : Sacrifice animals at intervals (1, 4, 24 h) and quantify compound in brain/liver via homogenization and extraction .

Q. What strategies elucidate structure-activity relationships (SAR) for analogs?

  • Methodological Answer :
  • Analog Synthesis : Replace –CF₃ with –OCH₃ or –NO₂ and vary isopropyl to cyclopropyl .
  • Biological Testing : Corrogate IC₅₀ values (e.g., A1 receptor binding) with steric/electronic parameters (e.g., molar refractivity) .
  • 3D-QSAR : Develop CoMFA models using SYBYL-X to guide further modifications .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。